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Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profiling of
omeprazole sulfone in the omeprazole drug substance. Omeprazole, a proton pump inhibitor
widely used to treat acid-related gastrointestinal disorders, can contain omeprazole sulfone as
a key process-related impurity and degradation product. Meticulous control and monitoring of
this impurity are critical to ensure the quality, safety, and efficacy of the final drug product.

Introduction to Omeprazole and Omeprazole
Sulfone

Omeprazole is a substituted benzimidazole that inhibits gastric acid secretion.[1] Its chemical
structure features a sulfoxide group, which is a chiral center. Omeprazole sulfone is the
corresponding sulfone derivative, formed by the oxidation of the sulfoxide moiety in
omeprazole.[2][3] This conversion can occur during the synthesis of the omeprazole drug
substance through over-oxidation of the sulfide intermediate or as a degradation product under
oxidative stress conditions.[1]

Chemical Structures:

¢ Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-
benzimidazole
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e Omeprazole Sulfone: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-
pyridinyl)methyl]sulfonyl]-1H-benzimidazole[4]

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States
Pharmacopeia (USP) have established limits for impurities in omeprazole drug substances to
ensure their quality and safety. Omeprazole sulfone is specifically controlled in these
monographs.

In the European Pharmacopoeia, omeprazole sulfone is designated as Omeprazole Impurity
D. The acceptance criterion for this impurity is a maximum of 0.1%.[5][6] The USP refers to this
impurity as Omeprazole Related Compound A. While a specific limit is not explicitly stated in
the provided search results, the control of this impurity is managed through the overall limits for
related substances and the availability of a USP reference standard for its quantification.[7]

The following table summarizes the pharmacopeial information and acceptance criteria for
omeprazole sulfone.

Pharmacopeia Impurity Designation Acceptance Criterion
European Pharmacopoeia )

Omeprazole Impurity D < 0.1%[5]
(EP)
United States Pharmacopeia Omeprazole Related Controlled under limits for total
(USP) Compound A impurities.

Formation and Degradation Pathways

The primary pathway for the formation of omeprazole sulfone is the oxidation of the
omeprazole molecule. This can be a result of:

o Over-oxidation during synthesis: In the manufacturing process of omeprazole, a sulfide
intermediate is oxidized to the desired sulfoxide. If the reaction is not carefully controlled,
further oxidation to the sulfone can occur.[1]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b194792?utm_src=pdf-body
https://www.drugfuture.com/Pharmacopoeia/EP7/DATA/0942E.PDF
https://www.benchchem.com/product/b194792?utm_src=pdf-body
https://www.benchchem.com/product/b194792?utm_src=pdf-body
https://crs.edqm.eu/db/4DCGI/web_catalog_CRS.pdf
https://doi.usp.org/USPNF/USPNF_M58640_04_01.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3700074/
https://www.benchchem.com/product/b194792?utm_src=pdf-body
https://crs.edqm.eu/db/4DCGI/web_catalog_CRS.pdf
https://www.benchchem.com/product/b194792?utm_src=pdf-body
https://www.agilent.com/cs/library/applications/application-analysis-omeprazole-lc-infinitylab-poroshell-hph-5994-0984en-agilent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Degradation: Omeprazole is susceptible to degradation under various stress conditions,
particularly oxidative stress.[8]

The following diagram illustrates the formation of omeprazole sulfone from the omeprazole

sulfide intermediate.
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Experimental Protocols

Analytical Method for Impurity Profiling

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is
the standard approach for the quantification of omeprazole sulfone and other related
impurities in the drug substance.

4.1.1. Chromatographic Conditions

The following table outlines a typical set of HPLC parameters for the analysis of omeprazole
and its impurities.[1][9][10]
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Parameter Condition

Column C18 or C8, 250 mm x 4.6 mm, 5 um particle size

0.05 M Monobasic Potassium Phosphate buffer
(pH adjusted to 7.2 with 0.1 N NaOH)

Mobile Phase A

Mobile Phase B Acetonitrile

A gradient program with varying proportions of
Mobile Phase A and B.

Gradient Elution

Flow Rate 1.0- 1.2 mL/min
Column Temperature 25-35°C
Detection Wavelength 280 nm or 285 nm
Injection Volume 20 pL

4.1.2. Preparation of Solutions
o Diluent: A mixture of acetonitrile and a suitable buffer is commonly used.

o Standard Solution: Prepare a solution of USP Omeprazole RS and USP Omeprazole
Related Compound A RS (or EP Omeprazole Impurity D CRS) of known concentrations in
the diluent.

o Test Solution: Prepare a solution of the omeprazole drug substance to be tested in the
diluent at a specified concentration (e.g., 0.2 mg/mL).[1]

4.1.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability
criteria. This typically includes parameters such as resolution between omeprazole and
omeprazole sulfone peaks, tailing factor, and precision of replicate injections. The European
Pharmacopoeia specifies a minimum resolution of 3.0 between the peaks for impurity D and
omeprazole.[5]

4.1.4. Quantification
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The amount of omeprazole sulfone in the drug substance is calculated by comparing the peak
area of omeprazole sulfone in the test solution chromatogram with the peak area of the
corresponding reference standard in the standard solution chromatogram.

The following diagram illustrates the general workflow for the analytical testing of omeprazole
impurities.
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Analytical Workflow for Impurity Profiling

Forced Degradation Studies
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Forced degradation studies are essential to understand the degradation pathways of
omeprazole and to demonstrate the stability-indicating nature of the analytical method. These
studies involve subjecting the drug substance to various stress conditions as recommended by
the International Council for Harmonisation (ICH) guidelines.[11]

4.2.1. Stress Conditions

The following table outlines typical conditions for forced degradation studies of omeprazole.[8]

Stress Condition Typical Protocol

) ) 0.1 N HCI at room temperature for a specified
Acid Hydrolysis ]
duration (e.g., 24 hours).

) 0.1 N NaOH at room temperature for a specified
Base Hydrolysis )
duration (e.g., 24 hours).

o ) 3-50% Hydrogen Peroxide (H202) at room
Oxidative Degradation -~ }
temperature for a specified duration.

Heating the solid drug substance at a high
Thermal Degradation temperature (e.g., 60-105 °C) for a defined

period.

) ] Exposing the drug substance to UV light (e.g.,
Photolytic Degradation . ) . )
254 nm) and visible light for a specified duration.

4.2.2. Sample Preparation and Analysis

After exposure to the stress conditions, the samples are prepared by dissolving them in a
suitable diluent and analyzed using the validated HPLC method. The resulting chromatograms
are examined for the formation of degradation products, including omeprazole sulfone.

The logical relationship of a typical stability study is depicted in the diagram below.
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Forced Degradation Study Workflow

Data Presentation and Interpretation

All quantitative data from the impurity profiling should be summarized in a clear and structured
manner. The following table provides an example of how to present the results for related

substances in a batch of omeprazole drug substance.
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. Retention Time Relative o Observed
Impurity Name . . . Limit (%)
(min) Retention Time Level (%)
Omeprazole
Impurity D eg., 7.2 e.g., 0.8 <0.1 e.g., 0.08
(Sulfone)
Other Specified ) ] )
N Varies Varies Varies Report
Impurities
Unspecified ] ]
» Varies Varies <0.10 Report
Impurities
Total Impurities - - <0.5 Calculate

The results from the forced degradation studies should also be tabulated, indicating the
percentage of degradation of omeprazole and the percentage of major degradation products
formed under each stress condition.

Conclusion

The profiling and control of omeprazole sulfone impurity are integral to the quality control of
omeprazole drug substance. A thorough understanding of its formation pathways, coupled with
the implementation of robust and validated analytical methods, is essential for ensuring that the
drug substance meets the stringent requirements of regulatory authorities. This guide provides
a foundational framework for researchers and drug development professionals to establish a
comprehensive impurity profiling strategy for omeprazole sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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